Scientific Field: Oncology
Application Summary: Piperlongumine (PL) has been shown to significantly inhibit breast cancer (BC), the most frequently caused malignancy in women globally.
Methods of Application: Researchers have shown that conventional chemotherapeutic drugs (doxorubicin, docetaxel etc.) in combination with PL can exhibit a synergistic effect, greater than the effects of the drug or PL alone.
Results: The use of PL has led to significant inhibition of breast cancer proliferation.
Application Summary: Piperlongumine has been used in tumor targeting studies.
Methods of Application: For in vivo metabolism, I-125 labeled piperlongumine (125I-PL) was expelled by kidney soon post injection, so tumor targeting was achieved at 30 min post injection.
Scientific Field: Immunology
Scientific Field: Mycology
Application Summary: Piperlongumine has been reviewed for several biological activities, especially as an antifungal.
Scientific Field: Neurology
Application Summary: Piperlongumine (PL) has been found to have neuroprotective effects, particularly against chemotherapy-induced cognitive impairment.
Methods of Application: In a study, 16-week-old female C57BL/6J mice treated with a common breast cancer regimen of doxorubicin, cyclophosphamide, and docetaxel (TAC) were also treated with PL.
Scientific Field: Gerontology
Application Summary: Piperlongumine has been identified as a potential novel lead for the development of senolytic agents.
Results: The study demonstrates that PL is a novel lead for developing senolytic agents.
Scientific Field: Cardiology
Application Summary: Piperlongumine has been found to have protective effects on the cardiovascular system, particularly in the context of hyperlipidemia.
Methods of Application: In a study, high-fat diet-fed mice were treated with low-dose piperlongumine (0.25 mg/kg/day) for 8 weeks.
Results: The study found that low-dose piperlongumine can enhance EPCs’ angiogenic potential and protect against cerebral ischemic injury in high-fat diet-fed mice.
Scientific Field: Endocrinology
Application Summary: Piperlongumine has been found to have antidiabetic and antihyperlipidemic activities.
Methods of Application: In a study, diabetes was induced in male Wistar albino rats aged 2–3 months (180–200 g body weight) by intraperitoneal administration of STZ (single dose of 50 mg/kg b.w.).
Results: The study found that the plant extract is capable of managing hyperglycemia and complications of diabetes in STZ induced diabetic rats.
Piperlongumine is a naturally occurring alkaloid derived from the long pepper plant, Piper longum. It has gained attention for its potential anticancer properties, specifically its ability to selectively induce cell death in cancer cells while sparing normal cells. The compound is characterized by a unique structure that includes a 5,6-dihydropyridin-2(1H)-one scaffold and a cinnamoyl unit, which contribute to its biological activity and pharmacological effects .
Piperlongumine exhibits significant biological activities, particularly in cancer therapy. It has been shown to:
The compound has demonstrated efficacy against multiple cancer types, including breast, prostate, and colorectal cancers.
The synthesis of piperlongumine can be achieved through several methods:
Piperlongumine's primary application lies in oncology as a potential therapeutic agent. Its ability to selectively kill cancer cells makes it a candidate for:
Interaction studies have revealed that piperlongumine can synergize with other drugs, enhancing their therapeutic effects. For instance, it has been shown to work effectively alongside paclitaxel in treating intestinal cancer cells by amplifying ROS-mediated cytotoxicity . Furthermore, studies have indicated that piperlongumine can inhibit cytochrome P450 enzymes, potentially affecting drug metabolism and interactions .
Piperlongumine shares structural and functional similarities with several other compounds. Here are some notable examples:
Compound Name | Source | Biological Activity | Unique Features |
---|---|---|---|
Piplartine | Piper tuberculatum | Anticancer, anti-inflammatory | Contains an amide functional group |
Curcumin | Turmeric | Antioxidant, anticancer | Known for its anti-inflammatory properties |
Resveratrol | Grapes | Antioxidant, cardioprotective | Exhibits polyphenolic structure |
Berberine | Goldenseal | Antimicrobial, anti-inflammatory | Alkaloid with diverse pharmacological effects |
Quercetin | Various plants | Antioxidant, anti-inflammatory | Flavonoid known for broad health benefits |
Piperlongumine is unique due to its specific mechanism of inducing ROS-mediated apoptosis selectively in cancer cells while having minimal effects on normal cells. This selectivity is a critical aspect that distinguishes it from other similar compounds.
Piperlongumine exhibits a complex molecular architecture characterized by a distinctive dihydropyridinone core structure coupled with a trimethoxyphenyl side chain. The compound's molecular formula is established as C₁₇H₁₉NO₅ with a corresponding molecular weight of 317.34 daltons. The systematic chemical name for piperlongumine is 5,6-dihydro-1-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-2(1H)-pyridinone, reflecting its complex structural organization.
The molecular structure of piperlongumine features several critical structural elements that contribute to its unique properties. The compound contains a six-membered dihydropyridinone ring system that serves as the central scaffold, with a carbonyl group at the 2-position providing significant electronic character to the molecule. The side chain consists of an α,β-unsaturated carbonyl system connected to a 3,4,5-trimethoxyphenyl group through an E-configured double bond, as indicated by its systematic nomenclature.
Piperlongumine demonstrates remarkable selective toxicity toward cancer cells through its capacity to modulate intracellular reactive oxygen species levels. The compound has been characterized as a potent inducer of oxidative stress-dependent cell killing, with its mechanism primarily attributed to the depletion of glutathione and other thiol-containing proteins that maintain cellular redox homeostasis [1]. The selective elevation of reactive oxygen species occurs through direct inhibition of the antioxidant enzyme glutathione S-transferase pi 1 [2]. This interaction results in decreased glutathione levels and subsequent accumulation of reactive oxygen species specifically in cancer cells, while sparing normal, non-transformed cells [3].
Research conducted across multiple cancer cell lines demonstrates consistent patterns of reactive oxygen species induction. Treatment of pancreatic, lung, kidney, and breast cancer cell lines with piperlongumine concentrations ranging from 5 to 15 micromolar resulted in significant reactive oxygen species accumulation [1]. Mechanistic studies utilizing flow cytometry with cell-permeable chloromethyl-dichlorodihydrofluorescein diacetate dye confirmed dose-dependent reactive oxygen species elevation in 786-O kidney, SKBR3 breast, Panc1 and L3.6pL pancreatic, and A549 lung cancer cell lines [1]. Importantly, cotreatment with the antioxidant glutathione completely abrogated piperlongumine-induced reactive oxygen species accumulation, demonstrating the causal relationship between glutathione depletion and oxidative stress generation [1].
The temporal dynamics of reactive oxygen species induction have been characterized in retinoblastoma cell lines, where increased reactive oxygen species production was readily observed within 3 hours of piperlongumine treatment [4]. This rapid onset of oxidative stress was accompanied by decreased glutathione levels and could be effectively reversed by free-radical scavengers such as N-acetyl-L-cysteine and direct glutathione supplementation [4]. Head and neck cancer cells exposed to piperlongumine exhibited similar patterns of reactive oxygen species accumulation, with the effect being completely blocked by N-acetyl-L-cysteine pretreatment [5].
The selective nature of piperlongumine-induced reactive oxygen species generation has been demonstrated through comparative studies between cancer and normal cell lines. While cancer cells consistently show significant reactive oxygen species elevation upon piperlongumine treatment, normal untransformed cells such as MCF-10A breast epithelial cells remain largely unaffected [6]. This selectivity has been attributed to the differential expression and activity of oxidative stress response enzymes between cancer and normal cells, with cancer cells exhibiting upregulated glutathione S-transferase expression that makes them more vulnerable to piperlongumine-mediated inhibition [7].
The downstream consequences of piperlongumine-induced reactive oxygen species accumulation include mitochondrial dysfunction, endoplasmic reticulum stress, and nuclear fragmentation [8]. These cellular responses culminate in the activation of apoptotic pathways, with the reactive oxygen species-dependent nature of cell death confirmed through rescue experiments using antioxidants [8]. Furthermore, the compound's ability to induce reactive oxygen species has been linked to its capacity to enhance the cytotoxicity of conventional chemotherapeutic agents, suggesting potential for combination therapy applications [9].
Piperlongumine exerts potent anti-inflammatory effects through direct inhibition of nuclear factor-κB activation and subsequent suppression of proinflammatory cytokine production. Nuclear factor-κB DNA-binding activity is directly downregulated in a concentration-dependent manner following piperlongumine treatment, accompanied by decreased nuclear translocation of both p50 and p65 subunits [10]. This inhibition results in significant attenuation of proinflammatory mediator expression, including interleukin-6, interleukin-8, matrix metalloproteinase-9, and intercellular adhesion molecule-1 [10].
Mechanistic investigations in neuroinflammation models demonstrate that piperlongumine at 5 micromolar concentrations significantly reduces nuclear factor-κB luciferase activity compared to lipopolysaccharide-treated controls [11]. Immunocytochemistry analysis reveals that piperlongumine effectively inhibits lipopolysaccharide-induced translocation of the p65 subunit from cytosol to nucleus, preventing the transcriptional activation of inflammatory genes [11]. These effects occur independent of mitogen-activated protein kinase signaling pathways, as piperlongumine does not affect phosphorylation of extracellular signal-regulated kinase, c-Jun N-terminal kinase, or p38 [11].
The compound's anti-inflammatory properties extend to the regulation of inflammatory enzyme expression. Piperlongumine significantly suppresses lipopolysaccharide-induced increases in inducible nitric oxide synthase and cyclooxygenase-2 protein levels in microglial cells [11]. Concurrently, the compound reduces production of proinflammatory cytokines including tumor necrosis factor-α and interleukin-6 at both messenger ribonucleic acid and protein levels [11]. Notably, piperlongumine enhances the expression of the anti-inflammatory cytokine interleukin-10, suggesting a dual mechanism that both suppresses pro-inflammatory signals and promotes resolution of inflammation [11].
In prostate cancer cells, piperlongumine-mediated nuclear factor-κB inhibition correlates with decreased aggressive growth characteristics. Expression levels of interleukin-6, interleukin-8, and matrix metalloproteinase-9 are significantly attenuated following piperlongumine treatment, accompanied by decreased cell-to-matrix adhesion and invasiveness properties [10]. These findings demonstrate that nuclear factor-κB inhibition by piperlongumine translates into functional suppression of cancer cell aggressive behaviors.
Studies in colorectal cancer prevention models reveal that piperlongumine administration to dimethylhydrazine/dextran sodium sulfate-treated mice inhibits nuclear factor-κB activation and nuclear translocation [12]. The compound also suppresses nuclear factor-κB downstream signaling cascades, including cyclooxygenase-2 pathway, Janus kinase/signal transducer and activator of transcription pathway, β-catenin, Notch signaling pathway, angiogenesis, and epithelial-to-mesenchymal transition pathways [12].
The NLRP3 inflammasome represents another target of piperlongumine's anti-inflammatory activity. The compound dose-dependently inhibits lipopolysaccharide plus nigericin-induced interleukin-1β secretion and lactate dehydrogenase release at concentrations of 1 to 10 micromolar, while having no effect on inflammasome-independent tumor necrosis factor-α production [13]. Piperlongumine interrupts ASC speck formation and suppresses NLRP3 inflammasome assembly by disrupting the NEK7-NLRP3 association and preventing ASC recruitment to NLRP3 [13].
The phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling pathway represents a critical target for piperlongumine's anticancer activity. The compound effectively inhibits phosphorylation of protein kinase B target proteins across multiple cancer cell types, including prostate, kidney, and breast cancer cells [14]. This downregulation of protein kinase B downstream signaling results in decreased mechanistic target of rapamycin complex 1 activity and subsequent stimulation of autophagy [14].
Quantitative analysis demonstrates that piperlongumine treatment at concentrations ranging from 3 to 10 micromolar produces concentration-dependent suppression of phosphatidylinositol 3-kinase, protein kinase B phosphorylation at threonine 308 and serine 473, and mechanistic target of rapamycin phosphorylation at serine 2448 in lung cancer cells [15]. The inhibitory effects are observed as early as 48 hours post-treatment and persist with extended exposure [15]. Mechanistic studies employing protein kinase B inhibitor LY294002 and mechanistic target of rapamycin blockers reveal that pathway inactivation tremendously sensitizes cancer cells toward piperlongumine cytotoxicity [15].
In leukemic cells, piperlongumine treatment produces dose-dependent decreases in the ratio of phosphorylated protein kinase B to total protein kinase B expression [16]. Concentrations of 10 or 20 micromolar piperlongumine significantly reduce the phosphorylated protein kinase B to protein kinase B ratio compared to untreated controls [16]. Parallel analysis of mechanistic target of rapamycin phosphorylation reveals similar dose-dependent inhibition, with 10 to 20 micromolar piperlongumine producing significant suppression of phosphorylated mechanistic target of rapamycin protein expression [16].
The functional consequences of phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway suppression include alterations in cellular metabolism and survival signaling. Inhibition of this pathway following piperlongumine treatment has been associated with partial inhibition of glycolysis in lung cancer cells, suggesting metabolic reprogramming as an additional mechanism of anticancer activity [17]. Furthermore, suppression of the protein kinase B/mechanistic target of rapamycin signaling pathway by piperlongumine in renal cell carcinoma cells has been demonstrated to be reactive oxygen species-dependent, creating a mechanistic link between oxidative stress induction and pathway inhibition [17].
Molecular docking studies provide evidence for direct interaction between piperlongumine and key pathway components. Computational analysis demonstrates that piperlongumine physically interacts with the conserved domains of phosphatidylinositol 3-kinase and mechanistic target of rapamycin kinases, with binding affinities comparable to standard dual inhibitor PF04691502 [18]. These interactions result in concentration- and time-dependent growth inhibition in triple-negative breast cancer cells, associated with G1-phase cell cycle arrest and downregulation of the nuclear factor-κB pathway [18].
The pathway inhibition manifests in altered expression of downstream effector proteins. Piperlongumine treatment significantly decreases expression of phosphorylated protein kinase B, p70S6K1, 4E-BP1, cyclin D1, and Bcl-2, while increasing expression of Bax and cytochrome c in triple-negative breast cancer cells [18]. Insulin treatment, which normally increases protein kinase B phosphorylation, is completely abolished by piperlongumine, confirming that the compound acts through the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin axis [18].
Piperlongumine functions as a direct signal transducer and activator of transcription 3 inhibitor, blocking both ligand-induced and constitutive phosphorylation of this critical transcription factor. The compound inhibits signal transducer and activator of transcription 3 nuclear translocation and modulates expression of multiple signal transducer and activator of transcription 3-regulated genes [6]. Surface plasmon resonance assays demonstrate that piperlongumine directly inhibits binding of signal transducer and activator of transcription 3 to its phosphotyrosyl peptide ligand, providing evidence for direct molecular interaction [6].
Mechanistic studies reveal that piperlongumine binds directly to the signal transducer and activator of transcription 3 Cys712 residue, forming a covalent linkage that inhibits transcription factor activity [19]. Pull-down assays using biotinylated piperlongumine result in signal transducer and activator of transcription 3 capture in cell lysates, with unlabeled piperlongumine attenuating this binding in a competitive manner [19]. Site-directed mutagenesis studies confirm the critical role of Cys712, as mutation of this residue to alanine greatly reduces piperlongumine binding and diminishes the compound's anti-proliferative effects [19].
The inhibition of signal transducer and activator of transcription 3 phosphorylation occurs rapidly following piperlongumine treatment. In breast cancer cell lines with high constitutive levels of phosphorylated signal transducer and activator of transcription 3, treatment for 1.5 hours reduces phosphorylated signal transducer and activator of transcription 3 levels by greater than 70 percent [6]. The kinetics of reduction show that phosphorylated signal transducer and activator of transcription 3 levels are decreased by more than 50 percent as early as 15 minutes, with maximal reduction achieved by 30 minutes [6].
Piperlongumine also inhibits the Janus kinase 2-signal transducer and activator of transcription 3 pathway in platelet activation models. The compound dose-dependently blocks collagen-induced phosphorylation of Janus kinase 2 and signal transducer and activator of transcription 3 in human platelets, with maximal inhibition observed at 100 micromolar concentrations [20]. This inhibition effectively disrupts the protein scaffold function of phosphorylated signal transducer and activator of transcription 3 dimers, preventing enhancement of Syk kinase activity toward phospholipase C gamma 2 [20].
The downstream consequences of signal transducer and activator of transcription 3 inhibition include dramatic alterations in gene expression profiles. Analysis of 51 known signal transducer and activator of transcription 3-regulated gene targets reveals that piperlongumine significantly downregulates genes encoding cell cycle and apoptosis resistance proteins, mitochondrial proteins, and oxidative stress defense proteins [21]. Out of 46 detectable genes, 21 genes show significantly altered expression after 6 hours of treatment, with the number increasing to 28 genes after 8 hours [21].
Specifically, piperlongumine affects 67 percent of apoptosis-related genes, including downregulation of anti-apoptotic genes Bcl-2, Bcl-xL, Survivin, XIAP, and CIAP [21]. Conversely, PUMA, a pro-apoptotic BH3-only member of the Bcl-2 family, is highly upregulated by piperlongumine treatment, consistent with signal transducer and activator of transcription 3's antagonistic effects on p53 transcriptional activities [21]. The compound also modulates expression of reactive oxygen species defense genes, with 8 out of 14 anti-oxidant genes previously shown to be upregulated by signal transducer and activator of transcription 3 being significantly downregulated after piperlongumine treatment [21].
Irritant